

# AVLX-144: A High-Affinity Dimeric Inhibitor of PSD-95 PDZ Domains

Author: BenchChem Technical Support Team. Date: December 2025



## A Technical Whitepaper on Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic density of excitatory synapses. Through its multiple protein-protein interaction domains, including three PSD-95/Discs-large/ZO-1 (PDZ) domains, it plays a pivotal role in the assembly and modulation of synaptic signaling complexes. Notably, the interaction of PSD-95 with the NMDA receptor and neuronal nitric oxide synthase (nNOS) is implicated in excitotoxic neuronal damage following ischemic stroke. AVLX-144 (also known as UCCB01-144 or Tat-N-dimer) is a promising dimeric peptide-based inhibitor of PSD-95 designed to disrupt these pathological interactions and is currently under clinical investigation for the treatment of acute ischemic stroke.[1] This technical guide provides an in-depth overview of the binding affinity of AVLX-144 to the PDZ domains of PSD-95, the experimental methodologies used to characterize this interaction, and the relevant signaling pathways.

## **Quantitative Binding Affinity Data**

AVLX-144 is a bivalent inhibitor that simultaneously targets the first two PDZ domains (PDZ1 and PDZ2) of PSD-95. This dimeric nature results in a significantly higher binding affinity



compared to its monomeric counterparts. The binding affinity of AVLX-144 and related compounds has been quantified using fluorescence polarization assays.

| Compound                   | Target<br>Domain(s) | Binding<br>Affinity (Ki) | Fold Increase<br>in Affinity (vs.<br>Tat-NR2B9c) | Reference |
|----------------------------|---------------------|--------------------------|--------------------------------------------------|-----------|
| AVLX-144 (Tat-<br>N-dimer) | PDZ1-2              | 4.6 nM                   | ~1000-fold                                       | [2][3]    |
| Tat-NR2B9c<br>(monomeric)  | PDZ1/PDZ2           | 4,600 nM (4.6<br>μM)     | 1-fold                                           | [2]       |
| N-dimer                    | PDZ1-2              | 9.3 nM                   | ~500-fold                                        | [2]       |
| ReTat-N-dimer              | PDZ1-2              | 5.1 nM                   | ~900-fold                                        | [2]       |

## **Experimental Protocols**

The primary method for determining the binding affinity of AVLX-144 to PSD-95 PDZ domains is the Fluorescence Polarization (FP) Assay. Below is a representative protocol synthesized from established methodologies for studying PSD-95 inhibitors.

## Fluorescence Polarization (FP) Competition Assay

Objective: To determine the inhibitory constant (Ki) of AVLX-144 for the PSD-95 PDZ1-2 domains by measuring its ability to displace a fluorescently labeled tracer peptide.

#### Materials:

- Protein: Purified recombinant tandem PDZ1-2 domain of human PSD-95.
- Inhibitor: AVLX-144 (Tat-N-dimer).
- Tracer: A fluorescently labeled peptide known to bind to the PDZ1-2 domains (e.g., a fluorescein-labeled peptide derived from the C-terminus of the NMDA receptor subunit GluN2B).
- Assay Buffer: 25 mM HEPES (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP-40.



- Microplates: Black, low-binding 96-well or 384-well microplates.
- Plate Reader: A microplate reader equipped with fluorescence polarization optics.

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the PDZ1-2 protein in the assay buffer.
  - Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration of the tracer should be low (e.g., 20 nM) and well below the Kd of its interaction with the protein to ensure assay sensitivity.
  - Prepare a serial dilution of AVLX-144 in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).
- Assay Setup:
  - In the wells of the microplate, add the assay buffer.
  - Add the serially diluted AVLX-144 to the appropriate wells.
  - Add the PDZ1-2 protein to all wells except for the negative controls (tracer only). A typical final concentration for the protein would be in the low nanomolar range, optimized to give a significant polarization shift upon tracer binding.
  - Include control wells:
    - Negative Control (Tracer only): Contains only the fluorescent tracer in the assay buffer to measure the baseline polarization of the free tracer.
    - Positive Control (Protein + Tracer): Contains the PDZ1-2 protein and the fluorescent tracer without any inhibitor to measure the maximum polarization signal.
- Incubation:
  - Add the fluorescent tracer to all wells.



• Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2 hours), protected from light.

#### Measurement:

Measure the fluorescence polarization of each well using the microplate reader. The
excitation and emission wavelengths will depend on the fluorophore used for the tracer.

#### • Data Analysis:

- The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor (AVLX-144) concentration.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of AVLX-144 that displaces 50% of the bound tracer.
- The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.

## **Signaling Pathways and Mechanism of Action**

AVLX-144 exerts its neuroprotective effects by disrupting the formation of a ternary complex between the NMDA receptor, PSD-95, and nNOS.





Click to download full resolution via product page

Caption: AVLX-144 inhibits the PSD-95 signaling complex, preventing excitotoxicity.

In the event of an ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[4] PSD-95, through its PDZ1 and PDZ2 domains, acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor.[5] This proximity facilitates the Ca2+-dependent activation of nNOS, leading to the production of nitric oxide (NO) and subsequent neuronal damage. AVLX-144, by binding with high affinity to the PDZ1 and PDZ2 domains of PSD-95, competitively inhibits the interaction between PSD-95 and the NMDA receptor, thereby uncoupling this neurotoxic signaling cascade.[1]

## **Experimental Workflow Visualization**

The general workflow for identifying and characterizing a PSD-95 inhibitor like AVLX-144 involves several key stages, from initial screening to in-depth biophysical characterization.





Click to download full resolution via product page

Caption: Workflow for the development and validation of PSD-95 inhibitors.



This workflow begins with the screening of compound libraries to identify initial hits. These hits are then optimized to improve properties such as binding affinity and stability, as was the case with the dimerization strategy that led to AVLX-144. Detailed biophysical and structural studies are then conducted to confirm the binding mechanism and affinity. Finally, the neuroprotective effects of the lead compound are validated in cellular and animal models of disease.

### Conclusion

AVLX-144 is a potent, high-affinity dimeric inhibitor of the PSD-95 PDZ1-2 domains. Its mechanism of action, which involves the disruption of the neurotoxic PSD-95/NMDA receptor/nNOS signaling cascade, makes it a promising therapeutic candidate for the treatment of ischemic stroke. The quantitative binding data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of neuroprotection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AVLX-144: A High-Affinity Dimeric Inhibitor of PSD-95 PDZ Domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-domains]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com